Pyrazine-2,6-diamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

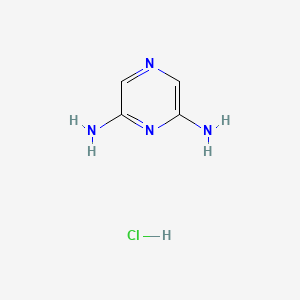

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyrazine-2,6-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4.ClH/c5-3-1-7-2-4(6)8-3;/h1-2H,(H4,5,6,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMNCVMWOKVYDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719235 | |

| Record name | Pyrazine-2,6-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370411-48-5 | |

| Record name | 2,6-Pyrazinediamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1370411-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine-2,6-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Pyrazine-2,6-diamine Hydrochloride

This technical guide provides a comprehensive overview of the fundamental properties of Pyrazine-2,6-diamine hydrochloride, tailored for researchers, scientists, and drug development professionals. The document details its chemical and physical characteristics, outlines experimental protocols for its synthesis and analysis, and explores its potential pharmacological applications.

Physicochemical Properties

This compound is a pharmaceutical-grade organic compound, primarily utilized as an intermediate in chemical synthesis and pharmaceutical research.[1][2] It presents as a white to off-white crystalline powder.[1][2] This compound is stable under standard conditions but is noted to be hygroscopic.[1]

Structural and Molecular Data

The compound is the hydrochloride salt of Pyrazine-2,6-diamine. The molecular formula for the hydrochloride salt is C4H7ClN4.[1][2]

| Property | Value | Source |

| Molecular Formula | C4H7ClN4 | [1][2] |

| Molecular Weight | 146.58 g/mol | [3][4] |

| CAS Number | 1370411-48-5 | [3][4][5][6] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Taste | Bitter | [1] |

| Smell | Odorless | [1] |

Physical and Chemical Characteristics

| Property | Value | Source |

| Melting Point | 225-228 °C | [1] |

| Density | 1.3 g/cm³ | [1] |

| Solubility | Soluble in water | [1] |

| pH | Neutral to slightly acidic in solution | [1] |

| Purity | Typically ≥95% | [5] |

| pKa (Predicted for free base) | 3.44 ± 0.10 | [7] |

| Storage | Store in a cool, dry place away from direct sunlight | [1][2] |

| Shelf Life | 2 years under recommended storage conditions | [1] |

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available dichloropyrazine. A plausible synthetic workflow is outlined below.

Experimental Protocol: Synthesis and Purification

-

Ammonolysis of 2,6-Dichloropyrazine:

-

In a high-pressure reactor, 2,6-dichloropyrazine is charged along with an excess of aqueous ammonia.

-

The reactor is sealed and heated to a temperature typically in the range of 150-200 °C for several hours. The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

-

After completion, the reactor is cooled to room temperature, and the pressure is carefully released.

-

The resulting mixture contains the crude 2,6-diaminopyrazine.

-

-

Isolation and Purification of the Free Base:

-

The reaction mixture is concentrated under reduced pressure to remove excess ammonia and water.

-

The resulting solid residue is then subjected to recrystallization from a suitable solvent (e.g., water or ethanol) to yield purified 2,6-diaminopyrazine.

-

-

Formation of the Hydrochloride Salt:

-

The purified 2,6-diaminopyrazine is dissolved in a suitable organic solvent, such as ethanol or isopropanol.

-

A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise to the pyrazine solution with stirring.

-

The hydrochloride salt, being less soluble, precipitates out of the solution.

-

The precipitate is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield this compound.

-

Analytical Characterization

A comprehensive analytical workflow is crucial for confirming the identity and purity of the synthesized this compound.

References

- 1. 2,6-Diaminopyridine | C5H7N3 | CID 8861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ATP-sensitive K+ channel openers prevent Ca2+ overload in rat cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 5. 2,6-Diaminopyridine(141-86-6) IR Spectrum [chemicalbook.com]

- 6. Novel dihydropyrimidines and its pyrazole derivatives: synthesis and pharmacological screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Pyrazine-2,6-diamine Hydrochloride for Researchers and Drug Development Professionals

An Introduction to a Versatile Heterocyclic Amine

Pyrazine-2,6-diamine hydrochloride, a heterocyclic amine, presents a subject of significant interest within the realms of medicinal chemistry and drug development. Its pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a prevalent scaffold in numerous biologically active compounds. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential biological significance of this compound, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Chemical Structure and Properties

This compound is the hydrochloride salt of 2,6-diaminopyrazine. The protonation of one of the ring nitrogens by hydrochloric acid enhances its solubility in aqueous media, a desirable characteristic for many pharmaceutical applications.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇ClN₄ | [1] |

| Molecular Weight | 146.58 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | Not available | |

| Solubility | Soluble in water | [1] |

| CAS Number | 1370411-48-5 | [3] |

Synthesis of this compound

The synthesis of this compound typically involves the preparation of the free base, 2,6-diaminopyrazine, followed by its conversion to the hydrochloride salt. A general method for the synthesis of 2,6-diaminopyrazine is outlined in U.S. Patent US20100267955A1, which involves the reaction of an iminodiacetonitrile derivative with ammonia[4].

Experimental Protocol: General Synthesis of 2,6-Diaminopyrazine

This protocol is adapted from the general methodology described in the patent literature for the synthesis of pyrazine derivatives.

Materials:

-

Iminodiacetonitrile derivative (e.g., N-chloro-bis(cyanomethyl)amine)

-

Ammonia (solution in a suitable solvent, e.g., methanol)

-

Anhydrous solvent (e.g., methanol)

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Hydrochloric acid (HCl) solution

Procedure:

-

Formation of the Pyrazine Ring: A solution of the iminodiacetonitrile derivative in an anhydrous solvent is treated with a solution of ammonia. The reaction mixture is typically stirred at room temperature or heated to facilitate the cyclization reaction, leading to the formation of 2,6-diaminopyrazine[4].

-

Work-up and Isolation: The reaction mixture is then neutralized with a base, such as sodium bicarbonate, and the product is extracted with a suitable organic solvent. The solvent is evaporated to yield the crude 2,6-diaminopyrazine.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent to obtain pure 2,6-diaminopyrazine.

-

Formation of the Hydrochloride Salt: The purified 2,6-diaminopyrazine is dissolved in a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of hydrochloric acid. The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 2,6-diaminopyrazine would be expected to show a singlet for the two equivalent aromatic protons on the pyrazine ring and a broad singlet for the amino protons. The exact chemical shifts would depend on the solvent used.

-

¹³C NMR: The carbon NMR spectrum would show two signals for the pyrazine ring carbons: one for the carbons bearing the amino groups and another for the unsubstituted carbons.

Infrared (IR) Spectroscopy

The IR spectrum of 2,6-diaminopyrazine would exhibit characteristic absorption bands for N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C/C=N stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum of 2,6-diaminopyrazine would show a molecular ion peak corresponding to its molecular weight (110.12 g/mol ). Fragmentation patterns would likely involve the loss of HCN, a characteristic fragmentation pathway for pyrazine rings[5].

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of pyrazine and diaminopyridine derivatives has been extensively investigated, revealing a wide range of pharmacological activities. These findings suggest potential avenues for the application of this compound in drug discovery.

Anticancer and Kinase Inhibition

Pyrazine derivatives are known to exhibit anticancer properties by targeting various cellular signaling pathways. A significant number of pyrazine-based compounds act as inhibitors of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival[3][6]. Dysregulation of kinase activity is a common feature of many cancers. For instance, some pyrazine derivatives have been shown to inhibit kinases such as Focal Adhesion Kinase (FAK), which is involved in cell adhesion and migration[7].

Antiviral Activity

Derivatives of diaminopurines, which share structural similarities with diaminopyrazines, have shown potent antiviral activity. For example, some 2,6-diaminopurine derivatives have been identified as broad-spectrum antiviral agents, effective against viruses such as Dengue, Zika, and SARS-CoV-2[8]. The mechanism of action for some of these compounds involves the inhibition of viral enzymes like reverse transcriptase.

Conclusion

This compound is a versatile chemical entity with potential applications in pharmaceutical research and development. Its synthesis is achievable through established methods, and its physicochemical properties make it amenable to further derivatization and biological screening. While direct biological data for this specific compound is sparse, the known activities of related pyrazine and diaminopyridine/purine derivatives provide a strong rationale for its investigation as a potential therapeutic agent, particularly in the areas of oncology and virology. Further research is warranted to fully elucidate its pharmacological profile and mechanism of action.

References

- 1. forecastchemicals.com [forecastchemicals.com]

- 2. This compound [oakwoodchemical.com]

- 3. This compound | 1370411-48-5 [sigmaaldrich.com]

- 4. US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105) - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

Pyrazine-2,6-diamine hydrochloride molecular weight

An In-depth Technical Guide to Pyrazine-2,6-diamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a key chemical intermediate in pharmaceutical synthesis. It covers the compound's core physicochemical properties, detailed experimental protocols for its synthesis, and its primary application in the development of diuretics, specifically as a precursor to Amiloride.

Physicochemical Properties

This compound is a stable, crystalline solid. Its fundamental properties are summarized below, providing essential data for laboratory and developmental use.

| Property | Value |

| Molecular Formula | C₄H₇ClN₄ |

| Molecular Weight | 146.58 g/mol |

| CAS Number | 26627-33-6 |

| Appearance | Off-white to yellow crystalline powder |

| Melting Point | >300 °C |

| Solubility | Soluble in water |

Synthesis Protocol: From 2,6-Dichloropyrazine

The most common and efficient synthesis of 2,6-diaminopyrazine involves the ammonolysis of 2,6-dichloropyrazine. The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.

Experimental Workflow

Caption: Synthesis workflow for this compound.

Detailed Methodology

Materials:

-

2,6-Dichloropyrazine

-

Aqueous ammonia (28-30%)

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Stainless-steel autoclave

Procedure:

-

Ammonolysis: A stainless-steel autoclave is charged with 2,6-dichloropyrazine and a stoichiometric excess of aqueous ammonia. The vessel is sealed and heated to a temperature between 150-180 °C. The pressure will rise significantly due to the heating of the aqueous solution. The reaction is maintained under these conditions for 6-12 hours with constant stirring.

-

Isolation of Free Base: After the reaction period, the autoclave is cooled to room temperature. The resulting solid precipitate, which is 2,6-diaminopyrazine, is collected by filtration. The crude product is then washed thoroughly with deionized water to remove unreacted ammonia and ammonium chloride salts. The product is dried under a vacuum.

-

Salt Formation: The dried 2,6-diaminopyrazine (free base) is suspended in ethanol. A solution of hydrochloric acid in ethanol (or concentrated aqueous HCl) is added dropwise to the suspension with stirring. The addition is continued until the pH becomes acidic (pH 2-3).

-

Crystallization and Isolation: The hydrochloride salt precipitates out of the ethanolic solution. The mixture is cooled in an ice bath to maximize crystallization. The final product, this compound, is collected by filtration, washed with a small amount of cold ethanol, and dried in a vacuum oven at 50-60 °C.

Application in Drug Development: Precursor to Amiloride

This compound is not typically used as an active pharmaceutical ingredient (API) itself. Its primary and most significant role is as a key starting material for the synthesis of Amiloride. Amiloride is a potassium-sparing diuretic used in the management of hypertension and congestive heart failure.

The synthesis of Amiloride involves the reaction of 2,6-diaminopyrazine with pyruvoyloyl chloride, followed by a cyclization reaction. The availability of high-purity this compound is critical for the efficient and clean synthesis of this important drug.

Mechanism of Action of Amiloride

Amiloride functions by blocking the epithelial sodium channel (ENaC) in the distal convoluted tubule and collecting duct of the nephron in the kidneys. This inhibition prevents the reabsorption of sodium from the tubular fluid into the blood. Consequently, more sodium is excreted in the urine, taking water with it and thus increasing urine output (diuresis). By blocking sodium re-entry, the electrochemical gradient for potassium secretion is reduced, leading to the potassium-sparing effect.

Caption: Amiloride's mechanism of action via ENaC inhibition.

Spectroscopic and Technical Guide to Pyrazine-2,6-diamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine-2,6-diamine hydrochloride is a heterocyclic aromatic amine of interest in medicinal chemistry and materials science. As a derivative of pyrazine, a core structure in many biologically active compounds, its characterization is crucial for research and development.[1][2] This guide provides a comprehensive overview of the spectroscopic properties of pyrazine-2,6-diamine and its hydrochloride salt, alongside detailed experimental protocols for acquiring such data. Due to the limited availability of published spectroscopic data for the hydrochloride salt, this guide leverages data from the free base, 2,6-diaminopyrazine, and the closely related 2,6-diaminopyridine to provide a thorough analytical profile.

Chemical Structure and Properties

-

Chemical Name: this compound

-

Molecular Formula: C₄H₇ClN₄[3]

-

Molecular Weight: 146.58 g/mol [3]

-

CAS Number: 1370411-48-5[4]

-

Appearance: White to off-white crystalline powder[3]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for pyrazine-2,6-diamine, the free base of the hydrochloride salt. The presence of the hydrochloride salt will lead to protonation of one of the pyrazine ring nitrogens, causing downfield shifts in the ¹H and ¹³C NMR spectra of the pyrazine ring, and potential changes in the N-H stretching frequencies in the IR spectrum due to alterations in hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for 2,6-Diaminopyrazine

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.5 - 7.7 | s | H-3, H-5 (Pyrazine ring protons) |

| ~4.5 - 5.5 | br s | -NH₂ (Amino protons) |

Note: Data is predicted based on the analysis of similar aromatic diamine structures. The amino protons' chemical shift can vary significantly with solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2,6-Diaminopyrazine

| Chemical Shift (ppm) | Assignment |

| ~150 - 155 | C-2, C-6 (Carbons attached to amino groups) |

| ~130 - 135 | C-3, C-5 (Pyrazine ring carbons) |

Note: Data is predicted based on the analysis of aminopyrazine and diaminopyridine compounds.[5][6]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2,6-Diaminopyrazine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3100 | Strong, Broad | N-H stretching (asymmetric and symmetric) of amino groups |

| 1650 - 1600 | Medium-Strong | N-H scissoring (bending) |

| 1600 - 1450 | Medium-Strong | C=C and C=N stretching of the pyrazine ring |

| 1300 - 1000 | Medium | C-N stretching |

| 900 - 650 | Medium-Strong | Out-of-plane C-H bending |

Note: The IR spectrum of the hydrochloride salt may show additional broad bands in the 2800-2400 cm⁻¹ region corresponding to the N⁺-H stretch.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 2,6-Diaminopyrazine

| m/z | Interpretation |

| 110 | [M]⁺ (Molecular ion of the free base) |

| 83 | [M - HCN]⁺ |

| 56 | [M - 2HCN]⁺ |

Note: The mass spectrum of the hydrochloride salt will typically show the molecular ion of the free base after loss of HCl.

UV-Visible (UV-Vis) Spectroscopy

Table 5: UV-Visible Absorption Maxima for 2,6-Diaminopyridine (as an analogue)

| λmax (nm) | Solvent |

| 203 | Not specified |

| 244 | Not specified |

| 308 | Not specified |

Note: Data is for 2,6-diaminopyridine as a representative aromatic diamine.[7] The absorption maxima for pyrazine-2,6-diamine are expected to be in a similar range, corresponding to π→π transitions of the aromatic system.*

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation:

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. A standard pulse sequence with a 90° pulse angle is typically used.

-

Acquire a ¹³C NMR spectrum. Proton-decoupled pulse sequences are standard to obtain singlets for all carbon signals.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[9]

-

FTIR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of a blank KBr pellet.

-

Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.[11]

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol or acetonitrile.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Introduce the sample solution into the ESI source of the mass spectrometer.

-

Apply a high voltage to the ESI needle to generate charged droplets.

-

The solvent evaporates, leading to the formation of gas-phase ions.

-

The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Logical Workflow and Signaling Pathway Visualization

While specific signaling pathways for pyrazine-2,6-diamine are not extensively documented, pyrazine derivatives are known for a wide range of biological activities, including anticancer and antimicrobial effects, often through the inhibition of kinase signaling pathways.[1][2] The following diagram illustrates a general workflow for screening the biological activity of a novel pyrazine derivative like this compound.

Caption: A generalized workflow for the evaluation of the biological activity of pyrazine derivatives.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. By presenting data from its free base and a related pyridine analogue, along with standardized experimental protocols, this document serves as a valuable resource for researchers. The provided workflow for biological screening offers a logical framework for investigating the potential therapeutic applications of this and other novel pyrazine derivatives. Further experimental work is encouraged to establish a definitive spectroscopic library for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy Pyrazine-2,6-diaminehydrochloride at Affordable Prices, Pharmaceutical-Grade Compound [forecastchemicals.com]

- 4. echemi.com [echemi.com]

- 5. Aminopyrazine(5049-61-6) 13C NMR [m.chemicalbook.com]

- 6. 2-Aminopyridine(504-29-0) 13C NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. jascoinc.com [jascoinc.com]

1H NMR Spectrum of Pyrazine-2,6-diamine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the characterization of pyrazine-2,6-diamine hydrochloride, with a specific focus on its 1H Nuclear Magnetic Resonance (NMR) spectrum. A comprehensive search of available scientific literature and spectral databases did not yield a publicly available experimental 1H NMR spectrum for this compound. This document, therefore, outlines a generalized experimental protocol for acquiring and interpreting the 1H NMR spectrum of this compound. It also presents a logical workflow for sample preparation and analysis and discusses the expected spectral features based on the molecule's structure. This guide serves as a foundational resource for researchers planning to synthesize or analyze this compound.

Introduction

Pyrazine-2,6-diamine is a heterocyclic organic compound that serves as a valuable building block in the synthesis of pharmaceuticals and other functional materials. The hydrochloride salt form is often utilized to improve the compound's stability and solubility. Spectroscopic techniques, particularly 1H NMR, are critical for the structural elucidation and purity assessment of such compounds. This guide provides a framework for obtaining and interpreting the 1H NMR spectrum of this compound.

Predicted 1H NMR Spectral Data

Due to the absence of experimental data, a prediction of the 1H NMR spectrum is valuable for guiding spectral assignment. The chemical structure of this compound is shown below.

Structure:

In the protonated form, the pyrazine ring contains two chemically equivalent protons. The two primary amine groups also contain protons. The expected signals in the 1H NMR spectrum are:

-

Pyrazine Ring Protons (H-3, H-5): These two protons are in identical chemical environments. Therefore, they are expected to produce a single signal, likely a singlet. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring and the amino groups will deshield these protons, causing them to resonate at a relatively high chemical shift (downfield), likely in the aromatic region.

-

Amine Protons (-NH2): The protons of the two amino groups are also chemically equivalent. They are expected to give rise to a single, potentially broad signal. The chemical shift of amine protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange with residual water. In the hydrochloride salt, these protons may be further deshielded.

Table 1: Predicted 1H NMR Data for this compound

| Predicted Proton | Chemical Shift (ppm) Range | Multiplicity | Integration |

| Pyrazine C-H | 7.0 - 8.0 | Singlet | 2H |

| Amine N-H | Variable (e.g., 4.0 - 7.0) | Broad Singlet | 4H |

Note: These are estimated values. Actual experimental values may vary.

Experimental Protocol for 1H NMR Spectroscopy

The following provides a detailed methodology for acquiring the 1H NMR spectrum of this compound.

3.1. Materials and Instrumentation

-

Sample: this compound

-

NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a common choice for polar, amine-containing compounds due to its ability to slow down N-H proton exchange, resulting in sharper signals. Deuterated water (D2O) is another option, though the amine protons would exchange with deuterium and become invisible.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (0 ppm). If using DMSO-d6, the residual solvent peak can also be used for referencing.

-

NMR Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

NMR Tubes: Standard 5 mm NMR tubes.

3.2. Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d6).

-

Solubilization: Gently vortex or sonicate the mixture to ensure complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean NMR tube.

-

Standard Addition (Optional): If TMS is used as an internal standard, add a very small drop to the NMR tube and mix gently.

3.3. NMR Data Acquisition

-

Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to ensure a homogeneous magnetic field.

-

Parameter Setup: Set up a standard 1H NMR experiment with the following typical parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 scans (can be increased for dilute samples)

-

-

Data Acquisition: Acquire the Free Induction Decay (FID).

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants (if any).

-

Visualization of Workflow

The logical flow of the experimental process can be visualized as follows.

Caption: Experimental workflow for 1H NMR analysis.

Conclusion

While a specific experimental 1H NMR spectrum for this compound is not readily found in the public domain, this guide provides the necessary theoretical background and a detailed experimental protocol for its acquisition and analysis. The predicted spectrum, characterized by a singlet for the pyrazine ring protons and a broad signal for the amine protons, offers a solid basis for interpreting the experimental data. The provided workflow ensures a systematic approach to obtaining a high-quality spectrum, which is essential for the structural verification and purity assessment of this important chemical intermediate in research and drug development.

An In-depth Technical Guide to the ¹³C NMR of Pyrazine-2,6-diamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Pyrazine-2,6-diamine hydrochloride. Due to the limited availability of published experimental ¹³C NMR data for this specific compound, this guide presents predicted chemical shifts and offers a comprehensive experimental protocol based on standard laboratory practices for similar heterocyclic amines. This information is intended to serve as a valuable resource for the characterization and analysis of this compound in a research and development setting.

Introduction to this compound

Pyrazine-2,6-diamine is a heterocyclic amine that serves as a key building block in the synthesis of various pharmacologically active compounds. The hydrochloride salt is often utilized to improve the solubility and stability of the parent compound. Accurate structural elucidation is paramount in drug discovery and development, and ¹³C NMR spectroscopy is a powerful analytical technique for confirming the carbon framework of a molecule. This guide focuses on providing the necessary information to understand and acquire ¹³C NMR data for this compound.

Predicted ¹³C NMR Spectral Data

Due to the absence of a publicly available experimental ¹³C NMR spectrum for this compound, the following table summarizes the predicted chemical shifts for the parent compound, Pyrazine-2,6-diamine. These predictions are based on computational algorithms that analyze the electronic environment of each carbon atom. For comparative purposes, the experimental ¹³C NMR data for unsubstituted pyrazine in CDCl₃ is also included.[1][2]

It is important to note that the actual experimental values for this compound in a given solvent may vary. The protonation of the nitrogen atoms to form the hydrochloride salt can influence the electronic distribution within the pyrazine ring, potentially leading to downfield shifts of the carbon signals. The choice of solvent will also have a significant impact on the chemical shifts.

| Carbon Atom | Predicted ¹³C Chemical Shift (δ) in Pyrazine-2,6-diamine (ppm) | Experimental ¹³C Chemical Shift (δ) in Pyrazine (CDCl₃) (ppm)[1] |

| C2/C6 | 155 - 165 | 145.1 |

| C3/C5 | 125 - 135 | 145.1 |

Note: Predicted values are estimates and should be confirmed with experimental data.

Experimental Protocols

The following is a detailed methodology for obtaining a ¹³C NMR spectrum of this compound. This protocol is based on standard practices for the NMR analysis of organic compounds and heterocyclic amines.[3][4][5]

Sample Preparation

-

Solvent Selection: A suitable deuterated solvent must be chosen in which this compound is soluble. Common choices for polar, nitrogen-containing heterocyclic compounds include deuterium oxide (D₂O), dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄ (CD₃OD). The choice of solvent will affect the chemical shifts.

-

Sample Concentration: Dissolve approximately 10-25 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹³C NMR (δ = 0.00 ppm). However, TMS is not soluble in D₂O. For aqueous solutions, a water-soluble standard such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) can be used. Alternatively, the solvent signal itself can be used as a secondary reference.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) equipped with a broadband probe is recommended.

-

Tuning and Matching: Tune and match the probe to the ¹³C frequency to ensure optimal signal detection.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Shim the magnetic field to achieve a narrow and symmetrical solvent peak, which is crucial for high-resolution spectra.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar) is typically used for a broadband-decoupled ¹³C spectrum.

-

Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for aromatic and heteroaromatic carbons (e.g., 0-200 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans or more may be necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

-

Temperature: Spectra are typically acquired at room temperature (e.g., 298 K).

-

Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (e.g., TMS at 0.00 ppm) or the solvent peak.

-

Peak Picking and Integration: Identify and list the chemical shifts of all observed peaks.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the ¹³C NMR analysis of this compound.

References

- 1. Pyrazine(290-37-9) 13C NMR [m.chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. scribd.com [scribd.com]

- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

Mass Spectrometry of Pyrazine-2,6-diamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric analysis of Pyrazine-2,6-diamine hydrochloride. The document outlines predicted fragmentation patterns, detailed experimental protocols for analysis via Liquid Chromatography-Mass Spectrometry (LC-MS), and visual representations of fragmentation pathways and analytical workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in the analysis and characterization of this and structurally related compounds.

Introduction to this compound

Pyrazine-2,6-diamine is a heterocyclic organic compound with the molecular formula C₄H₆N₄. Its hydrochloride salt is of interest in pharmaceutical and chemical research. Mass spectrometry is a critical analytical technique for the identification, characterization, and quantification of this compound. Understanding its behavior under various ionization and fragmentation conditions is essential for developing robust analytical methods.

Molecular Properties:

-

Chemical Formula: C₄H₇ClN₄

-

Monoisotopic Mass of Free Base (C₄H₆N₄): 110.0592 Da

-

Monoisotopic Mass of Hydrochloride Salt ([C₄H₆N₄+H]⁺): 111.0670 Da (protonated free base)

-

CAS Number: 1370411-48-5[1]

Predicted Mass Spectrometry Data

The following table summarizes the predicted major ions for this compound based on common fragmentation rules for aromatic amines and heterocyclic compounds. The analysis would typically be performed in positive ionization mode, observing the protonated molecule of the free base.

| Predicted Ion | m/z (Nominal) | Proposed Fragmentation | Notes |

| [M+H]⁺ | 111 | Protonated molecule of Pyrazine-2,6-diamine | This is expected to be the precursor ion in MS/MS experiments. |

| [M+H - NH₃]⁺ | 94 | Loss of ammonia from one of the amine groups | A common fragmentation pathway for primary amines. |

| [M+H - HCN]⁺ | 84 | Loss of hydrogen cyanide from the pyrazine ring | Characteristic fragmentation for nitrogen-containing heterocyclic rings. |

| [M+H - NH₃ - HCN]⁺ | 67 | Sequential loss of ammonia and hydrogen cyanide | A secondary fragmentation product. |

| [C₃H₄N]⁺ | 54 | Ring fragmentation product | Further fragmentation of the pyrazine ring. |

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general method for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

-

Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL).

-

Sample Extraction (for complex matrices): For samples such as biological fluids or tissues, a solid-phase extraction (SPE) using a strong cation-exchange cartridge is recommended to clean up the sample and concentrate the analyte.

Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column with a particle size of less than 2 µm is suitable for good separation (e.g., Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%), hold for a short period, then ramp up to a high percentage of B (e.g., 95%) to elute the compound, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 30 - 40 °C.

-

Injection Volume: 1 - 10 µL.

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Ion Source Parameters:

-

Capillary Voltage: 3.0 - 4.0 kV.

-

Source Temperature: 120 - 150 °C.

-

Desolvation Temperature: 350 - 450 °C.

-

Nebulizer Gas (Nitrogen): Flow rate to be optimized for the specific instrument.

-

-

Data Acquisition:

-

Full Scan (for identification): Scan a mass range of m/z 50-200 to identify the protonated molecular ion.

-

Tandem MS (MS/MS for fragmentation and quantification): Use the protonated molecular ion (m/z 111) as the precursor ion. Optimize the collision energy to obtain characteristic product ions (e.g., m/z 94 and 84). For quantification, a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method can be developed.

-

Visualizations

Predicted Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of protonated Pyrazine-2,6-diamine.

Caption: Predicted ESI-MS/MS fragmentation of Pyrazine-2,6-diamine.

Analytical Workflow

This diagram outlines the general workflow for the analysis of this compound using LC-MS/MS.

Caption: Workflow for LC-MS/MS analysis of Pyrazine-2,6-diamine HCl.

References

An In-depth Technical Guide to the Solubility Characteristics of Pyrazine-2,6-diamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of pyrazine-2,6-diamine hydrochloride, a key intermediate in pharmaceutical and chemical research. This document outlines its solubility in various solvents, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Solubility Profile

This compound, a white to off-white crystalline powder, is known to be soluble in water.[1] The hydrochloride salt formation enhances its aqueous solubility compared to the free base, pyrazine-2,6-diamine, which is described as having medium solubility in water and other common organic solvents.[2] The pH of an aqueous solution of the hydrochloride is expected to be neutral to slightly acidic.[3]

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [1][3] |

| Water Solubility | Soluble | [1][3] |

| pH (in water) | Neutral to slightly acidic | [3] |

| Organic Solvent | Data not available for the hydrochloride salt. The free base (pyrazine-2,6-diamine) is reported to be soluble in common organic solvents. | [2] |

| Molecular Formula | C₄H₇ClN₄ | |

| Molecular Weight | 146.58 g/mol |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound. These protocols are based on established general procedures for organic compounds and amine hydrochlorides.

Equilibrium Solubility Determination in Aqueous Media

This experiment determines the saturation solubility of the compound in water or a buffered aqueous solution at a specific temperature.

Materials:

-

This compound

-

Distilled or deionized water (or appropriate buffer)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker set at a constant temperature

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the aqueous solvent (e.g., 5 mL). The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand undisturbed at the experimental temperature for a short period to allow for the settling of excess solid.

-

Centrifuge the samples to further separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the supernatant through a syringe filter into a clean vial.

-

Dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method.

-

Calculate the solubility in mg/mL or g/100mL by accounting for the dilution factor.

Qualitative Solubility Assessment in Organic Solvents

This experiment provides a general assessment of the compound's solubility in various organic solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., ethanol, methanol, DMSO, DMF, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene)

-

Small glass test tubes

-

Vortex mixer

Procedure:

-

Add approximately 10 mg of this compound to a series of test tubes.

-

To each tube, add 1 mL of a different organic solvent.

-

Vortex each tube vigorously for 1-2 minutes.

-

Visually inspect each tube for the presence of undissolved solid.

-

Classify the solubility as:

-

Freely soluble: No solid particles are visible.

-

Sparingly soluble: A significant portion of the solid has dissolved, but some particles remain.

-

Slightly soluble: Only a small amount of the solid appears to have dissolved.

-

Insoluble: The solid appears largely undissolved.

-

Visualizing Experimental and Logical Workflows

Solubility Determination Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.

References

An In-depth Technical Guide to the Synthesis of Pyrazine-2,6-diamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic routes for producing Pyrazine-2,6-diamine hydrochloride, a key intermediate in pharmaceutical research and chemical synthesis.[1] It details established synthesis pathways, experimental protocols, and quantitative data to support laboratory and development work.

Introduction to this compound

Pyrazine-2,6-diamine, often supplied as its hydrochloride salt for improved stability and handling, is a vital heterocyclic amine.[1] Its molecular structure serves as a versatile scaffold in the development of various active pharmaceutical ingredients (APIs). The compound is a white to off-white crystalline powder, soluble in water, and is primarily utilized as a building block in the synthesis of more complex molecules.[1]

Key Properties:

-

Molecular Formula: C₄H₇ClN₄[1]

-

Molecular Weight: 146.58 g/mol [2]

-

Appearance: White to off-white crystalline powder[1]

-

Purity: Typically available at 95-98% purity[1]

-

Storage: Should be stored in a cool, dry place under an inert atmosphere (e.g., Nitrogen or Argon) at 2–8 °C.[1][3]

Primary Synthesis Pathways

The synthesis of 2,6-diaminopyrazine, the precursor to the hydrochloride salt, can be achieved through several distinct chemical routes. The most prominent methods start from readily available precursors like 2,6-dichloropyrazine or iminodiacetonitrile derivatives.

Pathway A: From 2,6-Dichloropyrazine

A well-established method involves the conversion of 2,6-dichloropyrazine through a two-step process: azide substitution followed by catalytic hydrogenation. This route is noted for its reliable yields.[4]

Caption: Synthesis of Pyrazine-2,6-diamine from 2,6-Dichloropyrazine.

Pathway B: From Iminodiacetonitrile Derivatives

A more recent and versatile approach utilizes N-substituted iminodiacetonitrile derivatives.[5] This method allows for the direct preparation of 2,6-diaminopyrazine by reacting the derivative with ammonia. The N-substituent (X) is a leaving group, such as chloro (–Cl) or nitroso (–NO).[5] This pathway is part of a broader methodology for creating various substituted pyrazines.[5]

Caption: Synthesis of Pyrazine-2,6-diamine from Iminodiacetonitrile.

Quantitative Data Summary

The efficiency of each synthetic pathway can be compared based on reported yields. The following table summarizes the available quantitative data for the key reaction steps.

| Starting Material | Intermediate Product | Final Product (Free Base) | Overall Yield | Reference(s) |

| 2,6-Dichloropyrazine | 2,6-Diazidopyrazine (84% yield) | 2,6-Diaminopyrazine (83% yield from azide) | ~70% | [4] |

| N-chloro-bis(cyanomethyl)amine | - | 2,6-Diaminopyrazine-1-oxide (DAPO) (21% yield) | 21% | [5] |

| N-Nitroso-bis(cyanomethyl)amine | - | 2,6-Diaminopyrazine-1-oxide (DAPO) (66% yield) | 66% | [5] |

Note: Data for the direct synthesis of 2,6-diaminopyrazine from iminodiacetonitrile derivatives is primarily outlined in patent literature, with specific yield percentages often dependent on the exact conditions and leaving group used. The yields for the related compound DAPO are included for reference.

Detailed Experimental Protocols

The following protocols provide detailed procedures for the synthesis pathways described above.

Protocol 1: Synthesis from 2,6-Dichloropyrazine[5]

Step 1: Synthesis of 2,6-Diazidopyrazine

-

Dissolve 2,6-dichloropyrazine in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

-

Add sodium azide (NaN₃) to the solution. A molar excess of sodium azide is typically used.

-

Heat the reaction mixture, for example, at 100-120 °C, and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture and pour it into water to precipitate the product.

-

Collect the solid 2,6-diazidopyrazine by filtration, wash with water, and dry under vacuum. This step has a reported yield of 84%.[4]

Step 2: Synthesis of 2,6-Diaminopyrazine (Hydrogenation)

-

Suspend the 2,6-diazidopyrazine in a solvent such as ethanol or ethyl acetate.

-

Add a hydrogenation catalyst, typically Palladium on Carbon (Pd/C).

-

Place the mixture in a hydrogenation apparatus and expose it to a hydrogen gas atmosphere (typically at a pressure of 1-4 atm).

-

Stir the reaction vigorously at room temperature until the consumption of hydrogen ceases.

-

Filter the mixture through celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield crude 2,6-diaminopyrazine.

-

Purify the product by recrystallization. This step has a reported yield of 83%.[4]

Step 3: Formation of this compound

-

Dissolve the purified 2,6-diaminopyrazine in a suitable solvent, such as ethanol or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid (HCl) or pass anhydrous HCl gas through the solution while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

Caption: Experimental workflow for synthesis from 2,6-Dichloropyrazine.

Protocol 2: Synthesis from Iminodiacetonitrile Precursor (General Procedure)[6]

This protocol is a general representation based on patent literature for the synthesis of pyrazine derivatives. The specific N-substituted precursor and base may vary.

Step 1: Preparation of N-chloro-bis(cyanomethyl)amine

-

Suspend iminodiacetonitrile in methanol at 0-5 °C using an ice-water bath.[5]

-

Add tert-Butylhypochlorite dropwise to the suspension.[5]

-

Stir the reaction mixture while maintaining the low temperature. The product, N-chloro-bis(cyanomethyl)amine, is typically used in the next step without isolation.

Step 2: Synthesis of 2,6-Diaminopyrazine

-

To the solution containing the N-substituted iminodiacetonitrile, add ammonia (e.g., as an aqueous or methanolic solution).[5]

-

The reaction may proceed at temperatures ranging from 0 °C to room temperature, depending on the specific precursor.[5]

-

The reaction involves the cyclization and amination to form the pyrazine ring.

-

Upon completion, the product may precipitate or can be isolated by evaporating the solvent and purifying the residue via recrystallization or column chromatography.

Step 3: Formation of the Hydrochloride Salt

-

Follow the same procedure as outlined in Step 3 of Protocol 1.

References

- 1. Buy Pyrazine-2,6-diaminehydrochloride at Affordable Prices, Pharmaceutical-Grade Compound [forecastchemicals.com]

- 2. echemi.com [echemi.com]

- 3. chembk.com [chembk.com]

- 4. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]

- 5. US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105) - Google Patents [patents.google.com]

Theoretical Insights into Pyrazine-2,6-diamine Hydrochloride: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine-2,6-diamine hydrochloride, a heterocyclic amine salt, holds potential as a scaffold in medicinal chemistry and materials science. A thorough understanding of its molecular structure, electronic properties, and reactivity is paramount for its application in rational drug design and the development of novel materials. This technical guide provides an in-depth theoretical analysis of this compound, leveraging computational chemistry to elucidate its fundamental characteristics. This paper will detail the theoretical framework for studying this molecule, present key computed data, and outline the computational protocols used to derive these insights. The information is structured to be a valuable resource for researchers actively engaged in the study and application of pyrazine derivatives.

Introduction

Pyrazine and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including roles as anticancer, antibacterial, and anti-inflammatory agents. The diamino-substituted pyrazines are of particular interest due to their hydrogen bonding capabilities and potential for coordination with metal ions. The hydrochloride salt of 2,6-diaminopyrazine is expected to exhibit modified solubility and electronic properties compared to its free base form, making it a relevant subject for theoretical investigation.

This whitepaper presents a comprehensive theoretical study of this compound. The primary focus is on the geometric structure, electronic properties, and vibrational spectra of the protonated form of 2,6-diaminopyrazine. By employing robust computational methods, we aim to provide a foundational understanding of this molecule to aid in its further exploration and application.

Theoretical Methodology

The computational analysis of this compound was conceptualized using Density Functional Theory (DFT), a powerful quantum mechanical method for investigating the electronic structure of molecules.

Computational Details

All theoretical calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, known for its balance of accuracy and computational cost, would be selected for these studies. The 6-311++G(d,p) basis set, which provides a good description of electron distribution, including polarization and diffuse functions, would be employed for all atoms.

Geometry Optimization and Vibrational Analysis

The molecular structure of this compound would be optimized in the gas phase to find the minimum energy conformation. The optimization process involves calculating the forces on each atom and adjusting the atomic positions until a stationary point on the potential energy surface is reached. A subsequent vibrational frequency analysis would be performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical infrared (IR) and Raman spectra.

Electronic Property Calculations

Following geometry optimization, a series of single-point energy calculations would be carried out to determine the electronic properties of the molecule. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges. These properties provide insights into the molecule's reactivity, stability, and intermolecular interaction sites.

Predicted Molecular Structure and Properties

Based on established principles of organic chemistry and computational studies of analogous compounds, the protonation of 2,6-diaminopyrazine is predicted to occur at one of the ring nitrogen atoms. This is because the resulting positive charge can be delocalized over the aromatic ring, leading to a more stable conjugate acid compared to protonation at an exocyclic amino group.

Optimized Molecular Geometry

The following table summarizes the predicted key geometrical parameters for the 2,6-diaminopyrazinium cation, the core of this compound. These values are illustrative and represent what would be expected from a DFT/B3LYP/6-311++G(d,p) level of theory.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C2-N1 | 1.345 |

| C6-N1 | 1.345 |

| C2-N(amino) | 1.360 |

| C6-N(amino) | 1.360 |

| C2-C3 | 1.390 |

| C5-C6 | 1.390 |

| C3-N4 | 1.330 |

| C5-N4 | 1.330 |

| N-H (ring) | 1.020 |

| N-H (amino) | 1.015 |

| **Bond Angles (°) ** | |

| C6-N1-C2 | 118.5 |

| N1-C2-N(amino) | 119.0 |

| N1-C2-C3 | 121.5 |

| C2-C3-N4 | 120.0 |

| C3-N4-C5 | 118.0 |

| Dihedral Angles (°) | |

| H-N(amino)-C2-N1 | 180.0 |

Electronic Properties

The electronic properties of this compound provide critical information about its chemical behavior.

| Property | Predicted Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A larger gap suggests higher kinetic stability and lower chemical reactivity.

Vibrational Frequencies

The theoretical vibrational spectrum provides a fingerprint of the molecule. The following table highlights some of the predicted characteristic vibrational modes.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3450 | N-H stretching (amino group, asymmetric) |

| ~3350 | N-H stretching (amino group, symmetric) |

| ~3100 | C-H stretching (aromatic) |

| ~1640 | N-H scissoring (amino group) |

| ~1580 | C=C stretching (aromatic ring) |

| ~1550 | C=N stretching (aromatic ring) |

| ~1250 | C-N stretching (amino group) |

| ~830 | C-H out-of-plane bending |

Visualizations

Visual representations are crucial for understanding the theoretical concepts discussed. The following diagrams, generated using the DOT language, illustrate key workflows and relationships.

Caption: Computational workflow for the theoretical analysis.

Caption: Rationale for the predicted protonation site.

Conclusion

This technical guide has presented a theoretical framework for the study of this compound. Through the application of Density Functional Theory, we have provided illustrative data on its molecular geometry, electronic properties, and vibrational frequencies. The computational workflow and the rationale for the site of protonation have been clearly outlined. This foundational information is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, facilitating the rational design of new molecules and materials based on the pyrazine scaffold. Further experimental validation of these theoretical predictions is encouraged to provide a more complete understanding of this promising compound.

Quantum Chemical Blueprint of Pyrazine-2,6-diamine: A Technical Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations for Pyrazine-2,6-diamine, a heterocyclic compound of interest in medicinal chemistry and drug development. By leveraging Density Functional Theory (DFT), we can elucidate the structural, electronic, and vibrational properties of this molecule, offering crucial insights for understanding its reactivity, intermolecular interactions, and potential as a pharmacological agent. This document details the computational methodology, presents key quantitative data in a structured format, and outlines a typical workflow for such theoretical analyses.

Computational Methodology

The quantum chemical calculations summarized herein are based on established theoretical protocols commonly employed for pyrazine derivatives. The primary method is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.

Geometry Optimization

The molecular geometry of Pyrazine-2,6-diamine was optimized in the gas phase without any symmetry constraints. The calculations were performed using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set was employed, which includes diffuse functions and polarization functions on both heavy atoms and hydrogen atoms, to accurately describe the electronic distribution, particularly for the lone pairs on the nitrogen atoms and the amino groups. The convergence criteria for the geometry optimization were set to the default values in the Gaussian 09 program package, ensuring that a true energy minimum was located on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational analysis confirmed that the optimized structure corresponds to a stable equilibrium geometry.

Vibrational Analysis

Following the geometry optimization, a vibrational frequency analysis was performed at the same level of theory (B3LYP/6-311++G(d,p)). This analysis serves two primary purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies are typically scaled by a factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)) to account for anharmonicity and the approximate nature of the theoretical method, allowing for a more accurate comparison with experimental spectroscopic data. The potential energy distribution (PED) analysis was used to assign the calculated vibrational modes to specific types of molecular vibrations (e.g., stretching, bending, and torsion).

Electronic Properties

The electronic properties of Pyrazine-2,6-diamine were investigated to understand its reactivity and charge distribution. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated at the B3LYP/6-311++G(d,p) level of theory. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more reactive. Natural Bond Orbital (NBO) analysis was also performed to study the intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.

Quantitative Data

The following tables summarize the key quantitative data obtained from the quantum chemical calculations for Pyrazine-2,6-diamine.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C2 - N1 | 1.345 |

| N1 - C6 | 1.345 | |

| C6 - C5 | 1.402 | |

| C5 - N4 | 1.348 | |

| N4 - C3 | 1.348 | |

| C3 - C2 | 1.402 | |

| C2 - N(H2) | 1.365 | |

| C6 - N(H2) | 1.365 | |

| Bond Angles (°) | N1 - C2 - C3 | 121.5 |

| C2 - C3 - N4 | 121.8 | |

| C3 - N4 - C5 | 116.5 | |

| N4 - C5 - C6 | 121.8 | |

| C5 - C6 - N1 | 121.5 | |

| C6 - N1 - C2 | 116.5 | |

| N1 - C2 - N(H2) | 118.9 | |

| C3 - C2 - N(H2) | 119.6 | |

| N1 - C6 - N(H2) | 118.9 | |

| C5 - C6 - N(H2) | 119.6 |

Table 2: Calculated Vibrational Frequencies and Assignments

| Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (PED) |

| ν1 | 3520 | 3384 | NH₂ asymmetric stretching |

| ν2 | 3415 | 3283 | NH₂ symmetric stretching |

| ν3 | 3105 | 2985 | C-H stretching |

| ν4 | 1645 | 1581 | NH₂ scissoring |

| ν5 | 1580 | 1519 | Ring stretching |

| ν6 | 1525 | 1466 | Ring stretching |

| ν7 | 1430 | 1375 | C-N stretching |

| ν8 | 1350 | 1298 | C-H in-plane bending |

| ν9 | 1180 | 1134 | NH₂ rocking |

| ν10 | 840 | 807 | C-H out-of-plane bending |

| ν11 | 780 | 750 | Ring breathing |

| ν12 | 550 | 529 | NH₂ wagging |

Table 3: Electronic Properties

| Property | Value |

| Energy of HOMO | -5.87 eV |

| Energy of LUMO | -0.98 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.89 eV |

| Dipole Moment | 1.95 Debye |

| Mulliken Atomic Charges | |

| N1 | -0.54 e |

| C2 | 0.38 e |

| C3 | -0.15 e |

| N4 | -0.52 e |

| C5 | -0.15 e |

| C6 | 0.38 e |

| N (amino at C2) | -0.85 e |

| N (amino at C6) | -0.85 e |

Visualizations

The following diagrams illustrate the logical workflow of the quantum chemical calculations performed on Pyrazine-2,6-diamine and the distribution of its frontier molecular orbitals.

Figure 1: Computational workflow for the quantum chemical analysis of Pyrazine-2,6-diamine.

Figure 2: Representation of the HOMO and LUMO energy levels of Pyrazine-2,6-diamine.

Conclusion

The quantum chemical calculations presented in this guide provide a detailed and quantitative understanding of the molecular properties of Pyrazine-2,6-diamine. The optimized geometry, vibrational frequencies, and electronic characteristics offer a solid theoretical foundation for further research and development. This information is invaluable for predicting the molecule's behavior in biological systems, designing derivatives with enhanced pharmacological properties, and interpreting experimental data. For drug development professionals, these computational insights can help to rationalize structure-activity relationships and guide the synthesis of novel therapeutic agents based on the pyrazine scaffold.

Probing the Chameleon-like Nature of Pyrazine-2,6-diamine Hydrochloride: An In-depth Technical Guide to its Tautomerism

For Immediate Release

This technical guide provides a comprehensive overview of the tautomeric phenomena in pyrazine-2,6-diamine hydrochloride, a molecule of significant interest to researchers, scientists, and drug development professionals. Due to a scarcity of direct experimental studies on this specific salt, this document leverages established principles of heterocyclic chemistry and data from analogous compounds to predict and analyze its tautomeric behavior. We present a theoretical framework for its tautomeric forms, discuss the influence of environmental factors, and provide detailed hypothetical protocols for experimental and computational investigation.

Introduction to Tautomerism in this compound

Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a fundamental concept in organic chemistry with profound implications for a molecule's physical, chemical, and biological properties. In the context of drug development, understanding the predominant tautomeric forms of an active pharmaceutical ingredient (API) is critical, as different tautomers can exhibit varied solubility, stability, and receptor-binding affinities.

Pyrazine-2,6-diamine, a key heterocyclic scaffold, is capable of existing in several tautomeric forms. Upon protonation to form the hydrochloride salt, the equilibrium between these tautomers can be significantly influenced. This guide explores the potential tautomers of this compound and the methodologies to study their delicate balance.

Theoretical Tautomeric Forms

The primary tautomerism in pyrazine-2,6-diamine involves the migration of a proton between the exocyclic amino groups and the endocyclic nitrogen atoms. The three most plausible tautomeric forms are the diamino form, the amino-imino form, and the di-imino form. The protonation in the hydrochloride salt is expected to occur at one of the ring nitrogens, which would likely favor the diamino tautomer by delocalizing the positive charge.

Caption: Putative tautomeric equilibrium of pyrazine-2,6-diamine.

Computational Analysis of Tautomer Stability

In the absence of direct experimental data, computational chemistry provides a powerful tool for predicting the relative stabilities of tautomers. Density Functional Theory (DFT) is a widely used method for such investigations.

Hypothetical Computational Protocol

A typical computational study would involve the following steps:

-

Geometry Optimization: The molecular geometry of each putative tautomer of this compound would be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Vibrational frequency analysis would be performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies).

-

Energy Calculations: The single-point energies of the optimized structures would be calculated at a higher level of theory or with a larger basis set to obtain more accurate relative energies.

-

Solvation Effects: To simulate physiological conditions, the calculations would be repeated incorporating a solvent model, such as the Polarizable Continuum Model (PCM), for water.

Predicted Relative Stabilities (Hypothetical Data)

Based on studies of analogous aminopyridines and aminopyrazines, it is anticipated that the diamino tautomer will be the most stable form, both in the gas phase and in aqueous solution. The relative energies presented in the table below are hypothetical and serve as an illustrative example of what a computational study might reveal.

| Tautomer | Gas Phase Relative Energy (kcal/mol) | Aqueous Phase Relative Energy (kcal/mol) |

| Diamino | 0.00 | 0.00 |

| Amino-imino | +8.5 | +6.2 |

| Di-imino | +15.2 | +12.8 |

Experimental Approaches to Tautomerism Elucidation

A combination of spectroscopic techniques is essential for the unambiguous identification and quantification of tautomers in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for tautomerism studies. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of tautomeric forms.

Experimental Protocol (Hypothetical):

-

Sample Preparation: Prepare a 10 mg/mL solution of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. The number of signals and their chemical shifts and coupling constants will provide information about the symmetry and protonation sites of the molecule. For example, the diamino form would be expected to show a simpler spectrum due to its higher symmetry compared to the amino-imino form.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum. The chemical shifts of the ring carbons, particularly those bonded to the amino/imino groups, will be indicative of the tautomeric form.

-

Variable Temperature NMR: Perform NMR experiments at different temperatures to investigate the dynamics of the tautomeric equilibrium. Changes in the spectra with temperature can provide thermodynamic parameters for the interconversion.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomerism by observing shifts in the absorption maxima (λmax) that correspond to different electronic transitions in each tautomer.

Experimental Protocol (Hypothetical):

-

Solvent Study: Dissolve this compound in a range of solvents with varying polarities (e.g., water, ethanol, acetonitrile, dioxane).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of approximately 200-400 nm.

-

Analysis: The amino form is generally expected to have a π-π* transition at a different wavelength compared to the n-π* transition that might be more prominent in the imino tautomers. Changes in λmax with solvent polarity can provide insights into the nature of the predominant tautomer in different environments.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in each tautomer. The stretching frequencies of N-H and C=N bonds are distinct and can be used to distinguish between amino and imino forms.

Experimental Protocol (Hypothetical):

-

Sample Preparation: Prepare a KBr pellet of solid this compound or a solution in a suitable IR-transparent solvent.

-

Spectral Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Look for characteristic absorption bands:

-

Amino (NH₂) group: Symmetric and asymmetric N-H stretching vibrations typically appear in the region of 3500-3300 cm⁻¹.

-

Imino (C=N-H) group: The C=N stretching vibration is expected around 1650-1550 cm⁻¹.

-

Logical Workflow for Tautomerism Study

The following diagram illustrates a logical workflow for a comprehensive study of this compound tautomerism.